(2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid
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Description
Scientific Research Applications
Modular Synthesis Strategies
Researchers have developed a modular approach to synthesize benzofurans, including those with structures related to "(2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid." This method involves Claisen rearrangement and ring-closing metathesis, allowing for the production of various phenylpropanoid natural products in good to excellent yields. Such synthetic strategies enhance the accessibility of benzofurans for further scientific investigation (Kotha & Solanke, 2022).
Coordination Chemistry and Materials Science
Benzofuran derivatives demonstrate potential in coordination chemistry and materials science. For instance, certain benzofuran compounds can be synthesized and used to prepare complexes with metals such as copper and cobalt, exhibiting high thermal stability. These complexes might find applications in the development of new materials or catalytic processes (Mojumdar, Šimon, & Krutošíková, 2009).
Environmental Applications
Benzofuran derivatives are also explored for environmental applications, such as selective extraction of heavy metals from solutions. This research is critical for developing more efficient and selective methods for remediating polluted environments (Hayashita et al., 1999).
Synthetic Chemistry
The palladium-catalyzed reactions of propargylic carbonates with nucleophiles have been employed to synthesize substituted benzofurans, showcasing the versatility of benzofurans in synthetic organic chemistry. This methodology opens up new pathways for the creation of complex organic molecules for further research and potential application (Yoshida, Morishita, Fujita, & Ihara*, 2004).
Biological Research
Benzofuran derivatives are subjects of biological research, exploring their potential as antioxidants and antibacterials. The synthesis of phenolic esters and amides of benzofuran compounds and their evaluation for antioxidant and antibacterial activities highlight the potential of benzofurans in the development of new therapeutic agents (Shankerrao, Bodke, & Mety, 2013).
Properties
IUPAC Name |
(E)-3-(7-methoxy-1-benzofuran-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-10-4-2-3-8-7-9(16-12(8)10)5-6-11(13)14/h2-7H,1H3,(H,13,14)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNXGNXQIAHKMK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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